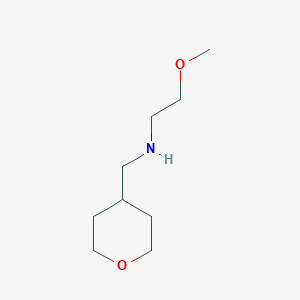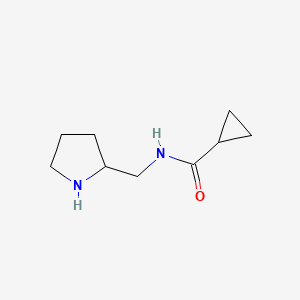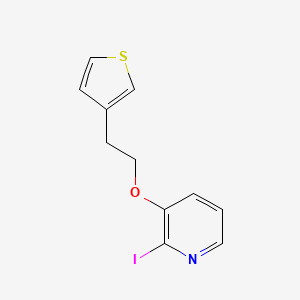
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine
描述
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is a compound that features a pyridine ring substituted with an iodine atom at the 2-position and a 2-thiophen-3-ylethoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodopyridine and 3-thiophen-2-ylethanol as the primary starting materials.
Etherification Reaction: The 3-thiophen-2-ylethanol is reacted with 2-iodopyridine under basic conditions to form the desired ether linkage. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Catalysts such as palladium complexes (e.g., Pd(PPh3)4) are used along with appropriate ligands and bases.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Coupling Reactions: Products include biaryl compounds or other extended conjugated systems.
科学研究应用
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
作用机制
The mechanism of action of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.
Materials Science: The compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function in electronic devices.
相似化合物的比较
Similar Compounds
2-Iodo-3-(2-thiophen-2-ylethoxy)-pyridine: Similar structure but with a different substitution pattern on the thiophene ring.
2-Bromo-3-(2-thiophen-3-ylethoxy)-pyridine: Similar structure but with a bromine atom instead of iodine.
2-Iodo-3-(2-furanyl-3-ylethoxy)-pyridine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is unique due to the presence of both iodine and thiophene moieties, which impart distinct reactivity and electronic properties. The iodine atom allows for versatile substitution reactions, while the thiophene ring contributes to the compound’s conjugation and electronic characteristics.
属性
IUPAC Name |
2-iodo-3-(2-thiophen-3-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INOS/c12-11-10(2-1-5-13-11)14-6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXHIESWDYCSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)OCCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
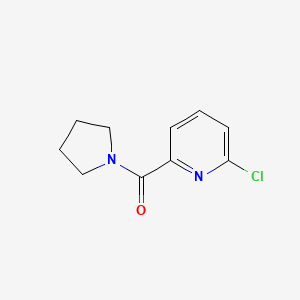
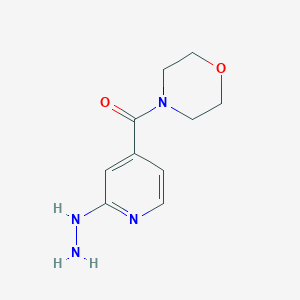
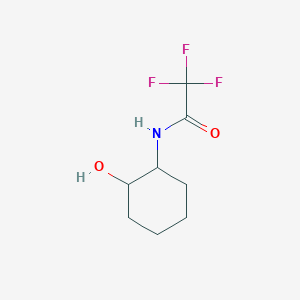
![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)
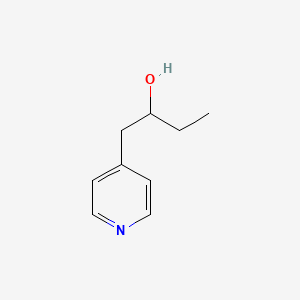
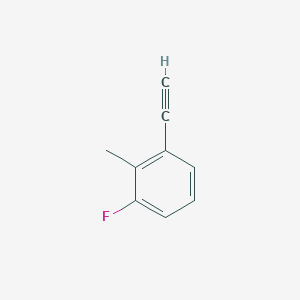
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)
